molecular formula C16H21NO4 B2437395 Methyl 4-(1-(2-methoxyacetyl)piperidin-4-yl)benzoate CAS No. 1421515-33-4

Methyl 4-(1-(2-methoxyacetyl)piperidin-4-yl)benzoate

Cat. No.: B2437395
CAS No.: 1421515-33-4
M. Wt: 291.347
InChI Key: XMHCWGNCLXJLJQ-UHFFFAOYSA-N
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Description

This compound features a piperidine ring, which is a common structural motif in many biologically active molecules .

Preparation Methods

The synthesis of Methyl 4-(1-(2-methoxyacetyl)piperidin-4-yl)benzoate typically involves the reaction of 4-(1-(2-methoxyacetyl)piperidin-4-yl)benzoic acid with methanol in the presence of a suitable catalyst. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Methyl 4-(1-(2-methoxyacetyl)piperidin-4-yl)benzoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 4-(1-(2-methoxyacetyl)piperidin-4-yl)benzoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: It serves as a tool for studying biological processes involving piperidine derivatives.

    Industry: Utilized in the production of various industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 4-(1-(2-methoxyacetyl)piperidin-4-yl)benzoate involves its interaction with specific molecular targets and pathways. It may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways . The exact molecular targets and pathways depend on the specific biological context in which it is used.

Comparison with Similar Compounds

Methyl 4-(1-(2-methoxyacetyl)piperidin-4-yl)benzoate can be compared with other piperidine derivatives such as:

    Piperine: Found in black pepper, known for its antioxidant properties.

    Evodiamine: Exhibits anticancer and anti-inflammatory activities.

    Matrine: Used in traditional Chinese medicine for its various therapeutic effects.

What sets this compound apart is its unique combination of a piperidine ring with a methoxyacetyl group, which may confer distinct biological activities and chemical reactivity.

Properties

IUPAC Name

methyl 4-[1-(2-methoxyacetyl)piperidin-4-yl]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO4/c1-20-11-15(18)17-9-7-13(8-10-17)12-3-5-14(6-4-12)16(19)21-2/h3-6,13H,7-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMHCWGNCLXJLJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)N1CCC(CC1)C2=CC=C(C=C2)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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